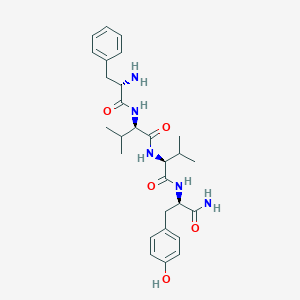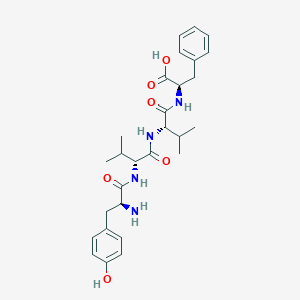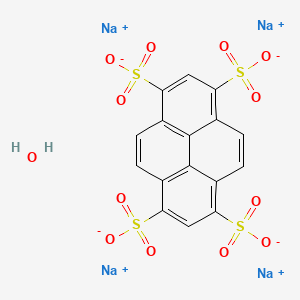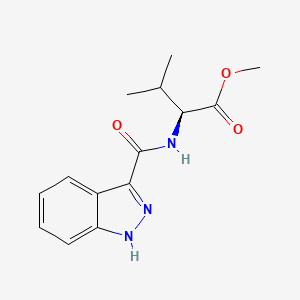
N-(2H-indazol-3-ylcarbonyl)-L-valine, methyl ester
概要
説明
メチル 2-(1H-インダゾール-3-カルボキサミド)-3-メチルブタノアートは、インダゾール系合成カンナビノイドと呼ばれる一群の合成化合物に属します。これらの化合物は、大麻に含まれる天然のカンナビノイドの効果を模倣するように設計されています。 メチル 2-(1H-インダゾール-3-カルボキサミド)-3-メチルブタノアートは、その高い効力によって知られており、合成カンナビノイドが人体に及ぼす影響を研究するために、多くの場合、科学研究で使用されます .
準備方法
合成経路と反応条件
メチル 2-(1H-インダゾール-3-カルボキサミド)-3-メチルブタノアートの合成は、通常、以下の手順を含みます。
インダゾール核の形成: インダゾール核は、遷移金属触媒反応、還元環化反応、金属フリー反応など、さまざまな方法で合成できます。
カルボキサミド基の付加: カルボキサミド基は、適切なカルボン酸誘導体を用いて、適切な条件下でインダゾール核と反応させることにより導入されます。
エステル化: 最終段階では、カルボン酸基をエステル化してメチルエステルを形成します。
工業生産方法
メチル 2-(1H-インダゾール-3-カルボキサミド)-3-メチルブタノアートの工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、副生成物を最小限に抑えながら、収率と純度を最大化するように反応条件を最適化することが含まれます。 一般的な技術には、連続フローリアクターや自動合成システムの使用があり、これにより一貫した生産品質が確保されます .
化学反応の分析
反応の種類
メチル 2-(1H-インダゾール-3-カルボキサミド)-3-メチルブタノアートは、以下のものを含むさまざまな化学反応を起こします。
酸化: この化合物は、強い酸化剤を使用して酸化して、対応する酸化生成物を形成することができます。
還元: 還元反応は、水素化リチウムアルミニウム (LiAlH4) や水素化ホウ素ナトリウム (NaBH4) などの還元剤を使用して、無水溶媒中で行うことができます。
置換: この化合物は、適切な条件下で、官能基が他の基に置き換わる置換反応を起こすことができます。
一般的な試薬と条件
酸化: 過マンガン酸カリウム (KMnO4) または三酸化クロム (CrO3) を酸性または塩基性媒体中で使用。
還元: 水素化リチウムアルミニウム (LiAlH4) または水素化ホウ素ナトリウム (NaBH4) を無水溶媒中で使用。
置換: ハロゲン化反応では、塩化チオニル (SOCl2) や三臭化リン (PBr3) などのハロゲン化剤を使用。
主な生成物
これらの反応から形成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化によってカルボン酸またはケトンが生成される場合があり、還元によってアルコールまたはアミンが生成される場合があります .
科学的研究の応用
メチル 2-(1H-インダゾール-3-カルボキサミド)-3-メチルブタノアートは、以下のものを含むいくつかの科学研究における応用があります。
化学: 合成カンナビノイドの性質と挙動を研究するための分析化学における参照標準として使用されています。
生物学: 合成カンナビノイドが細胞および分子プロセスに及ぼす影響を調査するために、生物学研究で使用されています。
医学: 鎮痛作用や抗炎症作用などの潜在的な治療用途について研究されています。
作用機序
メチル 2-(1H-インダゾール-3-カルボキサミド)-3-メチルブタノアートは、特にCB1受容体であるカンナビノイド受容体の強力なアゴニストとして作用します。この化合物は、これらの受容体に高親和性で結合し、下流のシグナル伝達経路の活性化につながります。 この活性化は、神経伝達物質の放出、痛みの知覚、免疫応答の調節など、さまざまな生理学的効果をもたらします .
類似化合物の比較
類似化合物
MDMB-4en-PINACA: 構造と効果が類似した別のインダゾール系合成カンナビノイドです。
5F-MDMB-PINACA: より高い効力と異なる薬物動態特性を持つフッ素化アナログです。
4F-MDMB-BINACA: 異なる代謝および毒性プロファイルを持つフッ素化ブチルアナログです.
独自性
メチル 2-(1H-インダゾール-3-カルボキサミド)-3-メチルブタノアートは、メチルエステル基とインダゾール核など、特定の構造的特徴を持つため、独特です。 これらの特徴は、その高い効力とカンナビノイド受容体に対する選択性に貢献し、科学研究および産業用途にとって貴重な化合物となっています .
類似化合物との比較
Similar Compounds
MDMB-4en-PINACA: Another indazole-based synthetic cannabinoid with similar structure and effects.
5F-MDMB-PINACA: A fluorinated analog with higher potency and different pharmacokinetic properties.
4F-MDMB-BINACA: A fluorobutyl analog with distinct metabolic and toxicological profiles.
Uniqueness
Methyl 2-(1H-indazole-3-carboxamido)-3-methylbutanoate is unique due to its specific structural features, including the methyl ester group and the indazole core. These features contribute to its high potency and selectivity for cannabinoid receptors, making it a valuable compound for scientific research and industrial applications .
特性
IUPAC Name |
methyl 2-(1H-indazole-3-carbonylamino)-3-methylbutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3/c1-8(2)11(14(19)20-3)15-13(18)12-9-6-4-5-7-10(9)16-17-12/h4-8,11H,1-3H3,(H,15,18)(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGMCMSGDELHUGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OC)NC(=O)C1=NNC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


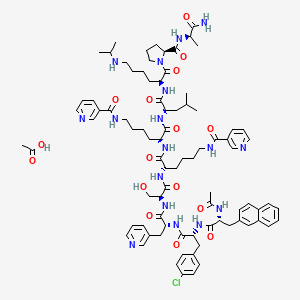
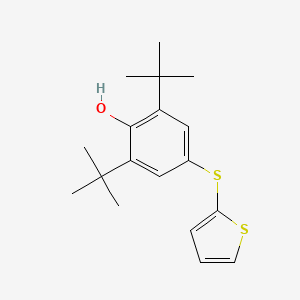
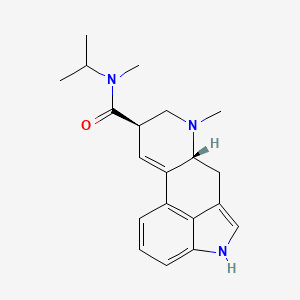
![7-Methoxy-8-(3-morpholin-4-ylpropoxy)-2,3-dihydroimidazo[1,2-c]quinazolin-5-amine](/img/structure/B3025822.png)

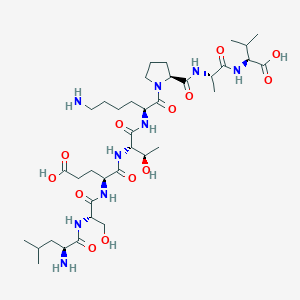
![(3S)-2,3-dihydro-6-[[4-methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolyl]methoxy]-3-benzofuranacetic acid](/img/structure/B3025825.png)
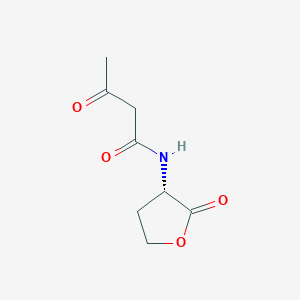

![2-[(1-Methylethyl)amino]-1-phenyl-1-hexanone, monohydrochloride](/img/structure/B3025830.png)
